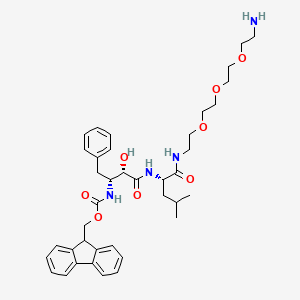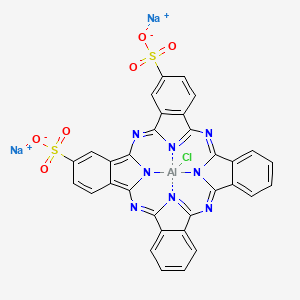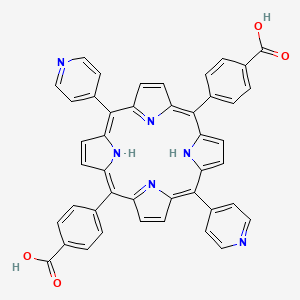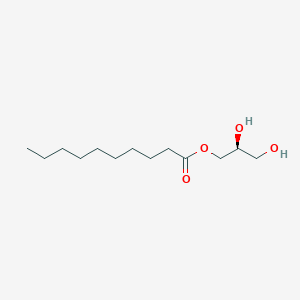
beta-Secretase Inhibitor II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Secretase Inhibitor II is a compound that targets the gamma-secretase enzyme, which plays a crucial role in the cleavage of amyloid precursor protein. This process is significant in the context of Alzheimer’s disease, as the accumulation of amyloid-beta peptides is a hallmark of the condition. By inhibiting gamma-secretase, A-Secretase Inhibitor II aims to reduce the production of amyloid-beta peptides, potentially offering a therapeutic approach to Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-Secretase Inhibitor II typically involves the use of aryl-imidazole groups. The process begins with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The final product is purified using techniques like column chromatography .
Industrial Production Methods: In an industrial setting, the production of A-Secretase Inhibitor II involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography is common .
Chemical Reactions Analysis
Types of Reactions: A-Secretase Inhibitor II undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of functional groups using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that can enhance or modify the inhibitory activity of the compound .
Scientific Research Applications
A-Secretase Inhibitor II has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and the role of gamma-secretase in various biochemical pathways.
Biology: Helps in understanding the cellular processes involved in amyloid precursor protein cleavage and the formation of amyloid-beta peptides.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the development of diagnostic tools and assays for detecting gamma-secretase activity
Mechanism of Action
A-Secretase Inhibitor II exerts its effects by binding to the active site of the gamma-secretase enzyme, thereby preventing the cleavage of amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The molecular targets include the presenilin subunits of gamma-secretase, and the pathways involved are primarily related to amyloid precursor protein processing .
Comparison with Similar Compounds
BMS-708163: Another gamma-secretase inhibitor with a sulfonamide structure.
Semagacestat: A gamma-secretase inhibitor that was tested in clinical trials but faced issues with side effects.
Avagacestat: A compound with a similar mechanism of action but different pharmacokinetic properties .
Uniqueness: A-Secretase Inhibitor II stands out due to its specific binding affinity and reduced off-target effects compared to other inhibitors. Its unique structure allows for selective inhibition of gamma-secretase, minimizing the impact on other cellular processes .
Properties
Molecular Formula |
C25H39N3O5 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N3O5/c1-16(2)12-20(14-29)26-23(30)21(13-17(3)4)27-24(31)22(18(5)6)28-25(32)33-15-19-10-8-7-9-11-19/h7-11,14,16-18,20-22H,12-13,15H2,1-6H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 |
InChI Key |
YHUAFMGVVANYBT-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



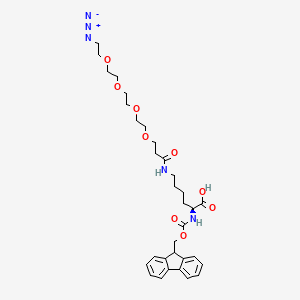

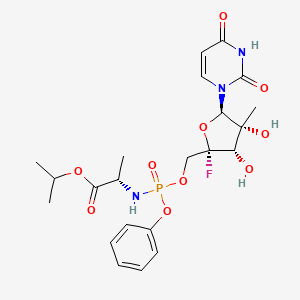
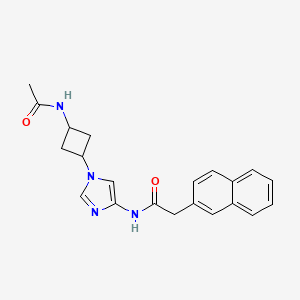
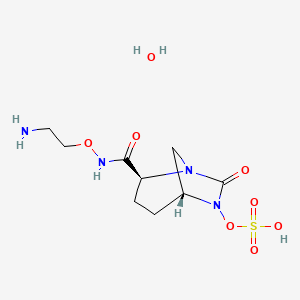
![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
